molecular formula C11H13NO5 B12301186 Diethyl 5-hydroxypyridine-3,4-dicarboxylate

Diethyl 5-hydroxypyridine-3,4-dicarboxylate

Cat. No.: B12301186
M. Wt: 239.22 g/mol
InChI Key: OKOHHZIMLYLGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-hydroxypyridine-3,4-dicarboxylate is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5-hydroxypyridine-3,4-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The ester and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may involve hydrogen gas or metal hydrides, while substitution reactions typically use nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

Diethyl 5-hydroxypyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

diethyl 5-hydroxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(13)9(7)11(15)17-4-2/h5-6,13H,3-4H2,1-2H3

InChI Key

OKOHHZIMLYLGPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.